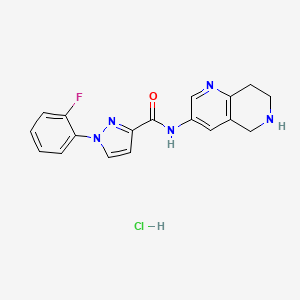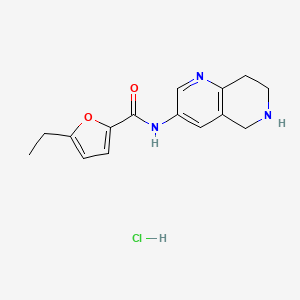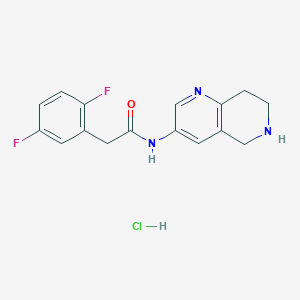![molecular formula C16H21N3O2 B7641288 N-[(3-cyanophenyl)methyl]-2-(2-hydroxyethyl)piperidine-1-carboxamide](/img/structure/B7641288.png)
N-[(3-cyanophenyl)methyl]-2-(2-hydroxyethyl)piperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(3-cyanophenyl)methyl]-2-(2-hydroxyethyl)piperidine-1-carboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of various neurological and psychiatric disorders.
Mecanismo De Acción
N-[(3-cyanophenyl)methyl]-2-(2-hydroxyethyl)piperidine-1-carboxamide works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, this compound can increase the levels of GABA in the brain, which can have inhibitory effects on neuronal activity. This can help to reduce the symptoms of various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
Studies have shown that this compound can increase the levels of GABA in the brain, which can have a range of biochemical and physiological effects. These effects include the reduction of neuronal activity, the modulation of neurotransmitter release, and the regulation of ion channel activity. This compound has also been shown to have anti-inflammatory effects, which may contribute to its therapeutic potential.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-[(3-cyanophenyl)methyl]-2-(2-hydroxyethyl)piperidine-1-carboxamide is its selectivity for GABA transaminase, which can help to reduce the risk of off-target effects. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to use in certain lab experiments. Additionally, the high cost of this compound can also be a limiting factor for some researchers.
Direcciones Futuras
There are several future directions for research on N-[(3-cyanophenyl)methyl]-2-(2-hydroxyethyl)piperidine-1-carboxamide. One potential direction is the exploration of its therapeutic potential in the treatment of addiction, particularly for drugs of abuse such as cocaine and methamphetamine. Another direction is the investigation of its potential as a neuroprotective agent, particularly in the context of neurodegenerative disorders such as Alzheimer's disease. Additionally, there is a need for further studies on the pharmacokinetics and pharmacodynamics of this compound, as well as its potential for drug interactions.
Métodos De Síntesis
N-[(3-cyanophenyl)methyl]-2-(2-hydroxyethyl)piperidine-1-carboxamide can be synthesized through a multi-step process, starting with the reaction of 3-cyanobenzyl chloride with 2-(2-hydroxyethyl)piperidine-1-carboxylic acid, followed by the reduction of the resulting intermediate with lithium aluminum hydride. The final product is obtained through the reaction of the intermediate with acetic anhydride and pyridine.
Aplicaciones Científicas De Investigación
N-[(3-cyanophenyl)methyl]-2-(2-hydroxyethyl)piperidine-1-carboxamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders, including epilepsy, addiction, anxiety, and depression. Studies have shown that this compound can increase the levels of GABA in the brain, which is a neurotransmitter that is known to have inhibitory effects on neuronal activity. This makes this compound a promising candidate for the treatment of disorders that are characterized by excessive neuronal activity, such as epilepsy.
Propiedades
IUPAC Name |
N-[(3-cyanophenyl)methyl]-2-(2-hydroxyethyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c17-11-13-4-3-5-14(10-13)12-18-16(21)19-8-2-1-6-15(19)7-9-20/h3-5,10,15,20H,1-2,6-9,12H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQKRYLNZLJQWEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCO)C(=O)NCC2=CC(=CC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[1-(2-Methyl-2-phenylpropyl)piperidin-4-yl]pyrrolidin-2-one](/img/structure/B7641206.png)
![N-[(6-cyclopropylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-N,2-dimethyl-2-methylsulfonylpropan-1-amine](/img/structure/B7641219.png)
![1-(1-methylpyrazol-4-yl)-N-[[3-(1-methylpyrazol-4-yl)phenyl]methyl]propan-1-amine](/img/structure/B7641226.png)
![N-[2-(2-fluorophenyl)sulfinylethyl]-5,6-dimethylfuro[2,3-d]pyrimidin-4-amine](/img/structure/B7641229.png)

![3-[1-[(2-Chloro-6-pyrrolidin-1-ylphenyl)methyl]pyrrolidin-2-yl]-4-methyl-1,2,4-triazole](/img/structure/B7641250.png)
![N-[(1-butyltetrazol-5-yl)methyl]-5,6-dimethylfuro[2,3-d]pyrimidin-4-amine](/img/structure/B7641254.png)
![1-cyclopropyl-N-[3-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-methylphenyl]-5-methylpyrrolidin-3-amine](/img/structure/B7641268.png)

![N-[[2-chloro-5-(trifluoromethyl)phenyl]methyl]-1-(1,2,4-triazol-1-yl)propan-2-amine](/img/structure/B7641293.png)

![2-Methyl-7-[(1-phenylpyrazol-3-yl)methylamino]-3,4-dihydroisoquinolin-1-one](/img/structure/B7641304.png)
![2-chloro-N-[2-(cyclopropylmethyl)pyrazol-3-yl]-3-methylbenzenesulfonamide](/img/structure/B7641318.png)
![N-[(5-chloro-2-fluorophenyl)methyl]-4,5,6,7-tetrahydro-1H-indazol-7-amine](/img/structure/B7641325.png)